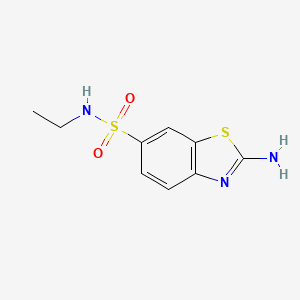

2-氨基-N-乙基-1,3-苯并噻唑-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

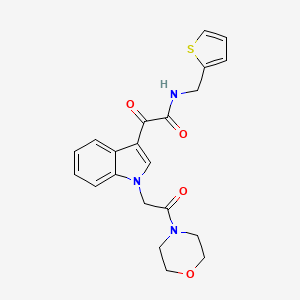

“2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide” is a benzothiazole derivative . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have shown antibacterial activity by inhibiting various enzymes .

Synthesis Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A variety of well-organized synthetic methodologies for benzothiazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

The molecular formula of “2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide” is C9H11N3O2S2 . The structure of benzothiazole derivatives has been analyzed in various studies .Chemical Reactions Analysis

Benzothiazole derivatives have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Physical And Chemical Properties Analysis

The average mass of “2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide” is 257.332 Da .科学研究应用

有机合成和化学转化

- 苯并噻唑磺酰胺因其反应性而受到研究,表明它们可以在温和条件下发生转化,可用于保护氨基酸和作为合成化学中的中间体。例如,苯并噻唑磺酰胺与羟胺反应形成 2-羟基苯并噻唑,该反应可以作为裂解苯并噻唑-磺酰基保护的氨基酸的脱保护方法 (Kamps 等人,2013)。

- 已经开发出一种由 2-氨基吡啶或 2-氨基噻唑制备 N-(咪唑并[1,2-a]吡啶-3-基)和 N-(咪唑并[2,1-b][1,3]噻唑-5-基)磺酰胺的一锅合成方法,突出了这些化合物在创建具有潜在生物活性的杂环化合物中的用途 (Rozentsveig 等人,2013)。

药物发现中的酶抑制

- 苯并噻唑的磺酰胺衍生物已被研究其抑制各种人碳酸酐酶同工型的能力,揭示了它们作为治疗剂的潜力。这项研究发现了几个有效的抑制剂,强调了磺酰胺在药物发现和开发中的重要性 (Abdoli 等人,2017)。

抗菌和抗真菌活性

- 结合苯并噻唑和磺酰胺部分的吡啶衍生物的研究显示出显着的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中的潜力 (Patel & Agravat,2007)。

分子对接和药理学研究

- 已经合成了新型乙基化磺酰胺,其中含有 1,4-苯并二氧杂环部分,并对其生物活性进行了表征。这些化合物在酶抑制试验和分子对接研究中显示出有希望的结果,表明它们在药理学研究中的潜力 (Irshad 等人,2016)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting several enzymes .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the target enzymes .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways .

Result of Action

Benzothiazole derivatives have been reported to have antibacterial activity .

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-2-11-16(13,14)6-3-4-7-8(5-6)15-9(10)12-7/h3-5,11H,2H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDINFMPPNYONII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2536061.png)

![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2536066.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2536067.png)

![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)

![N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2536077.png)

![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)